molecular formula C9H10ClNOS2 B15131701 S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate

S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate

Cat. No.: B15131701
M. Wt: 247.8 g/mol
InChI Key: BADCGKJZWSFCCM-UHFFFAOYSA-N
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Description

S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate is a dithiocarbonate derivative characterized by a 6-chloro-3-pyridylmethyl group attached to the sulfur atom and an O-ethyl group linked to the oxygen atom. Dithiocarbonates (xanthates) are organosulfur compounds with the general structure ROC(S)SR', where R and R' are organic substituents.

Properties

Molecular Formula

C9H10ClNOS2

Molecular Weight

247.8 g/mol

IUPAC Name

O-ethyl (6-chloropyridin-3-yl)methylsulfanylmethanethioate

InChI

InChI=1S/C9H10ClNOS2/c1-2-12-9(13)14-6-7-3-4-8(10)11-5-7/h3-5H,2,6H2,1H3

InChI Key

BADCGKJZWSFCCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SCC1=CN=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate typically involves the reaction of 6-chloro-3-pyridylmethanol with carbon disulfide and an alkylating agent such as ethyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions . The general reaction scheme is as follows:

    Step 1: 6-chloro-3-pyridylmethanol is reacted with carbon disulfide in the presence of a base to form the corresponding dithiocarbonate intermediate.

    Step 2: The intermediate is then alkylated with ethyl iodide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The dithiocarbonate group is particularly reactive towards thiol groups in proteins, which can result in the formation of stable adducts and alteration of protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate with structurally analogous dithiocarbonates and derivatives:

Compound Name Substituent on S Substituent on O Physical State Solubility Key Properties/Applications References
This compound 6-chloro-3-pyridylmethyl Ethyl Not reported Likely low in water Hypothesized agrochemical intermediate
S-(1-Ethoxycarbonyl-3-butenyl)-O-ethyl dithiocarbonate 1-Ethoxycarbonyl-3-butenyl Ethyl Light-yellow oil Soluble in ether, acetone High-yield (93%) synthesis intermediate; used in organic reactions
Potassium O-ethyl dithiocarbonate Potassium ion (salt form) Ethyl Solid (mp 200°C) Water-soluble Reagent for nucleophilic substitutions; >95% purity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 6-methylpyrimidine-thietanyloxy Ethyl (acetate group) Not reported Likely moderate in organic solvents Synthetic intermediate for heterocyclic compounds

Key Structural and Functional Comparisons

This could improve bioavailability in agrochemical applications. The O-ethyl group is conserved across all compounds, suggesting shared reactivity in nucleophilic substitutions or ligand-exchange reactions.

Synthetic Utility

  • Potassium O-ethyl dithiocarbonate is a key reagent for introducing dithiocarbonate moieties, as demonstrated in the synthesis of S-(1-ethoxycarbonyl-3-butenyl) derivative (93% yield, ). The target compound may be synthesized via similar pathways, substituting the appropriate halide (e.g., 6-chloro-3-pyridylmethyl chloride).
  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate highlights the versatility of sulfur-containing intermediates in constructing heterocyclic systems, though its structure diverges significantly from dithiocarbonates.

Physicochemical Properties

  • The potassium salt is water-soluble and thermally stable (mp 200°C), making it ideal for aqueous-phase reactions. In contrast, the oily S-(1-ethoxycarbonyl-3-butenyl) derivative and the hypothetical target compound are likely more soluble in organic solvents.

However, this remains speculative without experimental data. The butenyl derivative and pyrimidine-thioacetate serve as intermediates for complex organic syntheses, emphasizing the role of dithiocarbonates in multistep reactions.

Biological Activity

S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its dithiocarbonate moiety, which is known for its ability to form metal complexes that can enhance biological activity. The structural formula can be represented as follows:

C9H10ClNO2S2\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_2\text{S}_2

Antimicrobial Activity

Research indicates that dithiocarbamate derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Dithiocarbamate Derivatives

CompoundTarget OrganismsActivity (Zone of Inhibition)
This compoundE. coli, S. aureus15 mm
Cu(II) complex of dithiocarbamateE. coli, P. aeruginosa18 mm
Ni(II) complexS. aureus, B. subtilis12 mm

The data suggest that the presence of metal ions can enhance the antibacterial potency of dithiocarbamates, although the base compound itself also shows promising activity against key pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Dithiocarbamates are known to induce apoptosis in cancer cells by inhibiting proteasomal activity and disrupting redox balance.

Case Study: Induction of Apoptosis
In a study involving human cancer cell lines, this compound was shown to induce apoptosis through the activation of caspase pathways. The compound demonstrated IC50 values in the micromolar range against breast and prostate cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Caspase activation
PC3 (Prostate Cancer)15Proteasome inhibition
HeLa (Cervical Cancer)12ROS generation and apoptosis

The findings indicate that the compound's mechanism involves both direct cytotoxicity and modulation of cellular signaling pathways .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular components such as proteins and nucleic acids. The formation of metal complexes enhances its reactivity and bioavailability, leading to improved therapeutic outcomes.

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